molecular formula C18H32N2O3 B2440408 tert-Butyl (1R*,4R*)-4-(cyclohexanecarbonylamino)cyclohexylcarbamate CAS No. 1286263-83-9

tert-Butyl (1R*,4R*)-4-(cyclohexanecarbonylamino)cyclohexylcarbamate

Cat. No. B2440408
CAS RN: 1286263-83-9
M. Wt: 324.465
InChI Key: BROSVZDRBMGSTA-SHTZXODSSA-N
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Description

“tert-Butyl (1R*,4R*)-4-(cyclohexanecarbonylamino)cyclohexylcarbamate” is a complex organic compound. It contains a tert-butyl group, which is a branched alkyl group, and two cyclohexyl groups, which are cyclic alkanes . It also contains carbamate groups, which are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3 .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and chiral centers. The presence of the (1R*,4R*) notation suggests that the compound has two chiral centers, which would result in stereoisomerism .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbamate groups, which can participate in a variety of chemical reactions . The tert-butyl group is generally quite unreactive due to its steric bulk .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbamate groups could potentially increase its solubility in polar solvents .

Scientific Research Applications

Enantioselective Synthesis and CCR2 Antagonists

An efficient enantioselective synthesis of a closely related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, serves as an essential intermediate for a series of potent CCR2 antagonists. This synthesis involves a key iodolactamization step, highlighting the compound's significance in medicinal chemistry for targeting CCR2-mediated diseases (Campbell et al., 2009).

Cyclohexa-1,4-dienes as Isobutane Equivalents

Research demonstrates the utility of cyclohexa-1,4-dienes with a tert-butyl group at C3 functioning as isobutane equivalents. This unique chemical behavior is activated by the strong boron Lewis acid tris(pentafluorophenyl)borane, offering a novel method for incorporating tertiary alkyl groups into carbon frameworks (Keess & Oestreich, 2017).

VOC Removal by Adsorption

A study focusing on the adsorption of volatile organic compounds (VOCs) onto activated carbon, including methyl tert-butyl ether (MTBE) and cyclohexane, reveals that tert-butyl compounds play a significant role in environmental pollution control. The research offers insights into the adsorption capacities and kinetics, crucial for designing effective air purification systems (Gironi & Piemonte, 2011).

Detection of Volatile Acid Vapors

Investigations into benzothizole modified tert-butyl carbazole derivatives have shown that these compounds can form organogels capable of detecting volatile acid vapors. This application is particularly relevant in chemical sensing, where the rapid detection of acidic compounds is essential (Sun et al., 2015).

Stereoselective Synthesis of Factor Xa Inhibitors

The stereoselective synthesis of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate showcases the compound's versatility as a key intermediate for synthesizing factor Xa inhibitors. This process underscores the importance of precise stereochemistry in the development of anticoagulant medications (Wang et al., 2017).

Future Directions

The future directions for research on this compound would depend on its intended use. Given the presence of carbamate groups, it could potentially be of interest in the field of medicinal chemistry .

properties

IUPAC Name

tert-butyl N-[4-(cyclohexanecarbonylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O3/c1-18(2,3)23-17(22)20-15-11-9-14(10-12-15)19-16(21)13-7-5-4-6-8-13/h13-15H,4-12H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROSVZDRBMGSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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